molecular formula C10H10ClN3 B11896548 (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B11896548
M. Wt: 207.66 g/mol
InChI Key: RHYVMNIYSVPJFQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound of significant interest in scientific research, particularly in the development of novel bioactive molecules. Its structure incorporates both a pyrazole ring and a benzenemethanamine group, which are key pharmacophores in medicinal chemistry. Compounds featuring pyrazole heterocycles are extensively investigated for their potent antifungal properties. Research indicates that such structures are promising candidates for developing new agrochemicals and pharmaceuticals to counteract fungal pathogens . The mechanism of action for related pyrazole-containing compounds often involves the inhibition of key enzymes in the ergosterol biosynthetic pathway, such as lanosterol 14α-demethylase (CYP51) . Furthermore, the chlorophenyl subunit is a common feature in many fungicidal agents, enhancing the molecule's ability to interact with biological targets . This combination of features makes this compound a valuable intermediate for researchers in synthetic and medicinal chemistry. It can be utilized to construct more complex molecular architectures, such as chimeric azole-azine derivatives, which are a leading approach to overcome antifungal resistance . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

(2-chloro-4-pyrazol-1-ylphenyl)methanamine

InChI

InChI=1S/C10H10ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H,7,12H2

InChI Key

RHYVMNIYSVPJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)CN)Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Followed by Deprotection

The most widely reported method involves a Suzuki-Miyaura coupling between 4-bromo-2-chlorobenzonitrile (II ) and 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I ). This reaction is catalyzed by palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand in a mixed solvent system of acetonitrile and water (3:1 v/v). The base sodium carbonate (Na₂CO₃) facilitates transmetalation, yielding 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III ) at 85–100°C.

Subsequent deprotection of the tetrahydropyran (THP) group is achieved using hydrochloric acid (HCl) in methanol, followed by neutralization with ammonium hydroxide (NH₄OH) to precipitate the final product. This two-step process achieves an overall yield of 84.5% with >99% HPLC purity.

Key Advantages:

  • Scalability : Suitable for industrial production due to streamlined isolation steps.

  • Cost Efficiency : Pd(OAc)₂ loading as low as 0.6–0.8 mol% reduces catalyst costs.

Reductive Amination of Pyrazole Aldehydes

An alternative route employs reductive amination of 3-(4-(1H-pyrazol-1-yl)phenyl)propanal with ammonia or primary amines. Source demonstrates this method using NaBH₄/I₂ in methanol under neutral conditions, achieving moderate yields (38–65%). The reaction proceeds via imine intermediate formation, followed by borohydride reduction to the primary amine.

Optimization Parameters:

  • Solvent Choice : Methanol enhances proton transfer during imine formation.

  • Temperature Control : Reactions conducted at 0–5°C minimize side-product formation.

Catalytic Systems and Reaction Optimization

Palladium-Based Catalysts

Comparative studies highlight the efficacy of Pd(OAc)₂/PPh₃ systems over PdCl₂(PPh₃)₂, with the former providing higher turnover frequencies (TOF) in acetonitrile/water. The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, increasing yields by 12–15%.

Table 1: Catalyst Performance Comparison

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂/PPh₃Acetonitrile/H₂O8595.899.7
PdCl₂(PPh₃)₂DMF10078.297.5
Pd(dppf)Cl₂THF/H₂O9082.498.1

Data sourced from.

Solvent and Base Selection

Polar aprotic solvents like acetonitrile favor Suzuki coupling kinetics by stabilizing palladium intermediates. In contrast, DMF accelerates side reactions such as homo-coupling, reducing overall efficiency. The base Na₂CO₃ outperforms Cs₂CO₃ in minimizing hydrolysis of boronic esters.

Purification and Isolation Techniques

Crystallization Strategies

Post-reaction mixtures are treated with ethanol or methanol to induce crystallization. Source reports a cooling gradient (20°C → 0–5°C) to precipitate high-purity product, followed by washing with cold methanol/water (3:1 v/v).

Palladium Removal

Residual palladium (<10 ppm) is achieved via activated carbon treatment or chelating resins. Source emphasizes distillation-free isolation by leveraging acetonitrile’s phase-separation properties, reducing Pd contamination by 40%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Homo-Coupling : Minimized by strict stoichiometric control of boronic ester (1.05–1.1 equiv).

  • Deprotection Inefficiency : Catalytic HCl (0.08 equiv) in methanol ensures complete THP removal without over-acidification.

Scalability Limitations

Industrial adoption requires continuous-flow reactors to manage exothermic Suzuki reactions. Microwave-assisted synthesis (e.g., 150°C, 30 min) reduces batch times by 70% but poses energy costs .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Agents
This compound serves as a lead structure in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Its unique structural features, including the chlorinated phenyl group and the pyrazole moiety, contribute to its biological activity, making it a candidate for further pharmacological evaluation.

Mechanism of Action
Research indicates that compounds with similar structures exhibit enhanced bioactivity due to their ability to interact with specific biological targets. This interaction is crucial for understanding the pharmacodynamics and pharmacokinetics of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine in biological systems.

Synthetic Routes

The synthesis of this compound typically involves several steps that allow for modifications to enhance its properties. The synthesis can include:

  • Reactions involving pyrazole derivatives : These reactions are facilitated by the compound's functional groups, allowing for the creation of various analogs with tailored properties.
  • Structure-activity relationship studies : These studies help identify modifications that can improve efficacy and selectivity towards specific biological targets .

Binding Affinity
Interaction studies have focused on the binding affinity of this compound to various receptors. Such studies are essential for determining its potential as a therapeutic agent and understanding its mechanism of action in different biological contexts .

Case Studies
Several case studies have highlighted the effectiveness of this compound in modulating receptor activity. For example, compounds structurally related to this compound have been evaluated for their ability to act as positive allosteric modulators in specific receptor systems, showing promise in treating conditions like schizophrenia and Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related phenylmethanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring Pyrazole Substitution Key Features Reference
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine* C10H9ClN3 206.66 Cl at 2-position; pyrazole at 4-position Unsubstituted (1H-pyrazol-1-yl) Primary amine; halogenated aryl
[3-Chloro-4-(1H-pyrazol-1-yl)phenyl]methanamine C10H9ClN3 206.66 Cl at 3-position; pyrazole at 4-position Unsubstituted Positional isomer of target
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine C11H13N3 187.24 No halogen; pyrazole at 2-position Methyl at 1-position Enhanced lipophilicity
(4-Chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine C11H11ClN3 229.68 Cl at 4-position (separate phenyl) Methyl at 1-position Biphenyl structure
(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine C11H13N3 187.24 No halogen; pyrazole at 4-position Methyl at 1-position Pyrazole positional isomer
Key Observations:

Halogen Position: Chloro substitution at the 2-position (target) vs.

Pyrazole Substitution : Methylation at the pyrazole’s 1-position (e.g., ) increases hydrophobicity (logP) compared to unsubstituted pyrazole.

Molecular Weight: Halogenated derivatives (e.g., ) exhibit higher molecular weights (~206–230 g/mol) than non-halogenated analogs (~187 g/mol).

Physicochemical Properties

While explicit data for the target compound are unavailable, predictions based on analogs suggest:

  • logP : ~2.5–3.5 (chloro and pyrazole groups increase lipophilicity).
  • Polar Surface Area (PSA) : ~26–40 Ų (amine and pyrazole contribute to polarity).
  • Solubility : Likely low in aqueous media due to aromatic and hydrophobic substituents.
Example Data from Analogs:
  • (4-Chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine (): Predicted collision cross-section (CCS) of 147.2 Ų for [M+H]+ adduct .

Biological Activity

(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H10ClN3\text{C}_{10}\text{H}_{10}\text{ClN}_3

This structure features a chloro group and a pyrazole moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Androgen Receptor Modulation : The compound has been identified as a potent androgen receptor (AR) antagonist. Its antagonistic activity is particularly significant in prostate cancer models, where it inhibits the proliferation of cancer cell lines expressing AR .
  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated effective inhibition of tumor growth in vitro and in vivo .
  • Selectivity and Potency : The compound has been evaluated for its selectivity towards different receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy. Research indicates that small structural modifications can lead to substantial changes in potency and selectivity for specific targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Androgen Receptor AntagonismInhibition of prostate cancer cell proliferation
CytotoxicitySignificant effects on HCT-116 and MCF-7 cell lines
SelectivityHigh affinity for specific AR subtypes

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

  • Prostate Cancer Models : In a study evaluating AR antagonists, this compound showed promising results in reducing tumor size in xenograft models of prostate cancer. The compound's ability to inhibit AR signaling pathways was highlighted as a key mechanism .
  • Cytotoxicity Against Cancer Cell Lines : A comprehensive evaluation of various pyrazole compounds revealed that those with structural similarities to this compound exhibited IC50 values below 50 µM against multiple cancer cell lines, indicating strong anticancer potential .
  • Pharmacological Profiles : Further investigations into the pharmacokinetics and bioavailability of this compound suggested that while it has good permeability, its bioavailability could be improved through formulation strategies to enhance its therapeutic window in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanamine, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(chloromethyl)-2-chlorophenyl derivatives with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically involves column chromatography or recrystallization .
  • Key Parameters : Reaction temperature, solvent polarity (DMF/DMSO), and stoichiometric ratios of reagents significantly impact yield. Monitoring via TLC or HPLC ensures intermediate formation.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, methanamine protons at δ 3.0–4.0 ppm).
  • IR : Peaks near 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=C in pyrazole).
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination. Refinement via SHELXL (e.g., resolving Cl and pyrazole ring positions) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Full-body protective clothing, nitrile gloves, and safety goggles.
  • Respiratory Protection : Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) in poorly ventilated areas.
  • Waste Management : Avoid drain disposal; collect in sealed containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Approach :

  • Verify data quality (R-factor < 0.1, high I/σ(I) ratio).
  • Re-refine using SHELX with alternative constraints (e.g., isotropic vs. anisotropic displacement parameters).
  • Cross-validate with DFT-calculated bond lengths/angles .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

  • Variables :

  • Solvent : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalyst : Screen Pd-based catalysts for coupling efficiency.
  • Workflow : Use continuous flow reactors for improved heat/mass transfer .

Q. How does the compound’s electronic structure influence its pharmacological activity?

  • Analysis :

  • DFT Calculations : Map HOMO/LUMO orbitals to predict reactivity (e.g., pyrazole’s electron-rich N sites for H-bonding).
  • Docking Studies : Simulate interactions with target proteins (e.g., kinase inhibitors) using AutoDock Vina.
  • In Vitro Assays : Test antibacterial activity against Gram-positive/-negative strains (MIC ≤ 25 µg/mL) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via LC-MS.
  • Thermal Stability : TGA/DSC to determine decomposition onset (>200°C).
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation .

Q. How can researchers develop validated analytical methods for quantifying impurities in the compound?

  • Method Development :

  • HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% TFA) and column (C18, 5µm).
  • LC-MS/MS : Detect trace impurities (LOQ ≤ 0.1%) using MRM transitions.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2) .

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